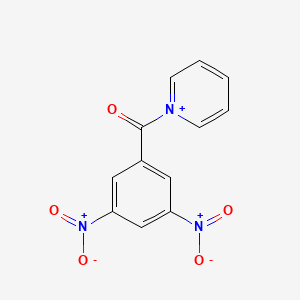
Pyridinium, 1-(3,5-dinitrobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(3,5-dinitrobenzoyl)- is a chemical compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring that is positively charged due to the presence of a nitrogen atom. The 1-(3,5-dinitrobenzoyl) group is attached to the nitrogen atom, making this compound unique. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(3,5-dinitrobenzoyl)- typically involves the reaction of pyridine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of Pyridinium, 1-(3,5-dinitrobenzoyl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-(3,5-dinitrobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the 3,5-dinitrobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of pyridinium derivatives with reduced nitro groups.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 1-(3,5-dinitrobenzoyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an anti-cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(3,5-dinitrobenzoyl)- involves its interaction with molecular targets in biological systems. The compound can inhibit enzymes like cholinesterase by binding to the active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can enhance neurotransmission. The nitro groups in the compound also contribute to its reactivity and ability to form reactive intermediates that can interact with various biological molecules .
Comparison with Similar Compounds
- Pyridinium, 1-(4-nitrobenzoyl)-
- Pyridinium, 1-(2,4-dinitrobenzoyl)-
- Pyridinium, 1-(3,5-dinitrobenzenesulfonyl)-
Comparison: Pyridinium, 1-(3,5-dinitrobenzoyl)- is unique due to the presence of two nitro groups at the 3 and 5 positions of the benzoyl ring. This structural feature enhances its reactivity and makes it more potent as an inhibitor of enzymes compared to similar compounds with fewer or differently positioned nitro groups. The presence of the pyridinium ring also contributes to its solubility and stability in various solvents .
Properties
CAS No. |
93362-69-7 |
|---|---|
Molecular Formula |
C12H8N3O5+ |
Molecular Weight |
274.21 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-pyridin-1-ium-1-ylmethanone |
InChI |
InChI=1S/C12H8N3O5/c16-12(13-4-2-1-3-5-13)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H/q+1 |
InChI Key |
GBZSYAMPXBQKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



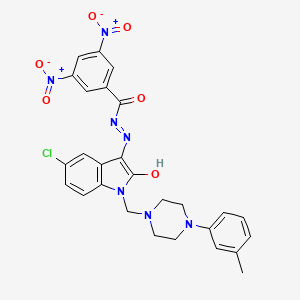
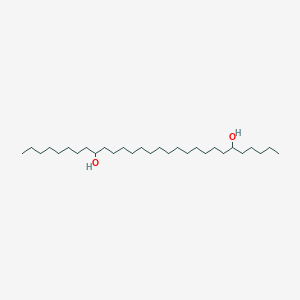
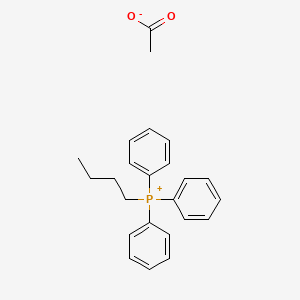
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
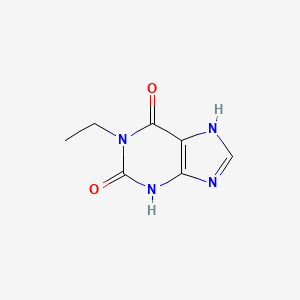



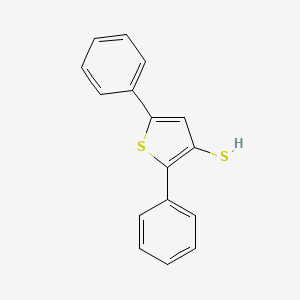
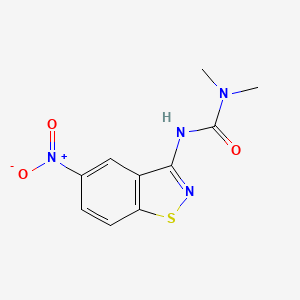
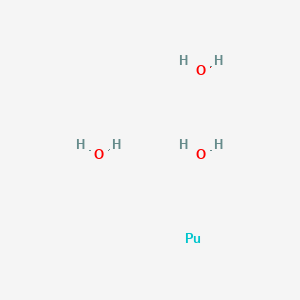
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
